molecular formula C16H12ClN3O B11589244 (2-chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

(2-chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

Cat. No.: B11589244
M. Wt: 297.74 g/mol
InChI Key: NMFJNLNRNJLIMA-UHFFFAOYSA-N
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Description

(2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features a unique structure combining a chlorophenyl group with an imidazo[1,2-a][1,3]benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of 2-chlorobenzoyl chloride with 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in the development of new drugs to treat various diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .

Mechanism of Action

The mechanism of action of (2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

(2-chlorophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone

InChI

InChI=1S/C16H12ClN3O/c17-12-6-2-1-5-11(12)15(21)20-10-9-19-14-8-4-3-7-13(14)18-16(19)20/h1-8H,9-10H2

InChI Key

NMFJNLNRNJLIMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CC=C4Cl

solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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